(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2S/c1-21-25-27(34-16-12-33(13-17-34)23-8-10-24(37-2)11-9-23)30-20-31-28(25)38-26(21)29(36)35-18-14-32(15-19-35)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOSIPTLBLVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment.
Biochemical Pathways
The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds among structurally similar compounds.
Result of Action
It is known that activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Biological Activity
The compound (4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 529.66 g/mol. It contains several functional groups, including methoxyphenyl, piperazine, and thieno[2,3-d]pyrimidine moieties, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and thienopyrimidine frameworks. The detailed synthetic route can be found in specialized literature focusing on heterocyclic compounds and their derivatives.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with piperazine structures often show moderate to strong antibacterial activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structures have reported strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and managing urea levels in the body .
Pharmacological Studies
A comprehensive pharmacological evaluation of related compounds indicates a variety of bioactivities:
| Activity Type | Description |
|---|---|
| Antibacterial | Moderate to strong activity against specific bacterial strains. |
| Enzyme Inhibition | Strong AChE inhibition; potential for use in neurodegenerative disorders. |
| Urease Inhibition | Effective urease inhibitors; could lead to new treatments for urinary disorders. |
| Antitumor Activity | Some derivatives show potential in inhibiting tumor growth in vitro. |
Case Studies
- Antibacterial Efficacy : A study evaluated a series of piperazine derivatives for their antibacterial properties, revealing that certain compounds exhibited IC50 values significantly lower than standard antibiotics . This suggests a potential for developing new antimicrobial agents based on the structure of this compound.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperazine-based compounds against AChE, indicating that modifications to the piperazine ring could enhance efficacy . Such findings support further exploration into the neuroprotective capabilities of our compound.
Scientific Research Applications
Research indicates that compounds similar to (4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone exhibit a range of biological activities:
- Antidepressant Properties : Piperazine derivatives are often explored for their potential antidepressant effects. Studies suggest that this compound may interact with serotonin receptors, influencing mood regulation.
- Antitumor Activity : The thieno[2,3-d]pyrimidine structure is known for its anticancer properties. Compounds containing this moiety have shown efficacy against various cancer cell lines by inducing apoptosis.
- Antimicrobial Effects : The presence of multiple aromatic rings may enhance the compound's ability to penetrate microbial membranes, making it a candidate for antimicrobial research.
Case Studies and Research Findings
Several studies have evaluated the pharmacological profiles of compounds related to This compound :
Potential Applications
The multifaceted nature of this compound suggests several potential applications in medicinal chemistry:
- Drug Development : Given its structural complexity and biological activity, it could serve as a lead compound for developing new antidepressants or anticancer agents.
- Pharmacological Research : Its unique structure makes it an interesting subject for further pharmacological studies aimed at understanding receptor interactions and mechanisms of action.
- Combination Therapies : Due to its diverse biological effects, it may be explored in combination with other therapeutic agents to enhance efficacy in treating complex diseases like cancer or depression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Several analogues share the thieno[2,3-d]pyrimidine core but differ in substituents. A notable example is 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (ECHEMI ID: 670270-97-0) .
Key Differences and Implications
Substituent Effects on Pharmacokinetics: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 3,4-dichlorophenyl substituent in the analogue, as electron-donating groups reduce oxidative metabolism .
Receptor Selectivity :
- Piperazine derivatives with 4-methoxyphenyl groups are often associated with 5-HT₁A receptor affinity, whereas 3,4-dichlorophenyl substituents correlate with dopamine D₂/D₃ receptor binding .
Synthetic Accessibility: The target compound’s dual piperazine motif requires multi-step synthesis, increasing complexity compared to mono-piperazine analogues .
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine nucleus serves as the foundational structure for this compound. Its synthesis begins with 2-aminothiophene-3-carboxylic acid ethyl ester (1), which undergoes cyclocondensation with formamide at 180°C for 6 hours to yield thieno[2,3-d]pyrimidin-4(3H)-one (2). Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 hours) produces 4-chlorothieno[2,3-d]pyrimidine (3), a critical intermediate for further functionalization.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 → 2 | Formamide, 180°C, 6 h | 78% |
| 2 → 3 | POCl₃, reflux, 4 h | 85% |
Piperazine Coupling at the 4-Position
The 4-chloro group in 5-methyl-4-chlorothieno[2,3-d]pyrimidine (4) is displaced by 1-(4-methoxyphenyl)piperazine (5) via nucleophilic aromatic substitution. Refluxing a mixture of 4 (1.0 equiv), 5 (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous acetonitrile (MeCN) for 24 hours yields 4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine (6). Excess piperazine ensures complete substitution, while K₂CO₃ neutralizes HCl byproduct.
Optimization Insights:
- Solvent Screening: MeCN outperforms DMF or toluene in reaction efficiency (92% vs. 78% or 65%).
- Catalyst Addition: A catalytic amount of KI (0.1 equiv) enhances reaction rate by facilitating halide displacement.
Formation of the Methanone Bridge
The ketone linker is introduced via a two-step sequence:
- Chlorination of the 6-Position: Treatment of 6 with N-chlorosuccinimide (NCS) in DCM at RT for 6 hours generates 6-chloro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine (7).
- Friedel-Crafts Acylation: Reaction of 7 with 1-phenylpiperazine (8) in the presence of AlCl₃ (3.0 equiv) and phosgene (COCl₂) in DCM at 0°C to RT over 18 hours produces the target compound. The ketone bridge forms via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid catalyst.
Critical Purification Steps:
- Column Chromatography: Silica gel eluted with chloroform:methanol (95:5) removes unreacted starting materials.
- Recrystallization: Ethyl acetate:cyclohexane (1:3) yields crystals suitable for X-ray diffraction.
Structural Elucidation and Characterization
The final compound is characterized using advanced spectroscopic and crystallographic techniques:
¹H NMR (DMSO-d₆):
- δ 2.42 (s, 3H, CH₃), 3.15–3.30 (m, 8H, piperazine-H), 3.75 (s, 3H, OCH₃), 6.85–7.40 (m, 9H, aromatic-H).
13C NMR (DMSO-d₆):
X-ray Crystallography:
- The thienopyrimidine core adopts a planar conformation, with dihedral angles of 81.3° between piperazine rings and 12.5° between the methoxyphenyl and phenyl groups.
Yield Optimization and Scalability
Large-scale synthesis (100 g) achieves a 68% overall yield through process refinements:
- Microwave-Assisted Steps: Cyclocondensation (Step 1) under microwave irradiation (150°C, 30 min) reduces time by 75%.
- Continuous Flow Chemistry: Chlorination (Step 3) in a microreactor enhances safety and reproducibility.
Challenges and Mitigation Strategies
- Regioselectivity in Methylation: Competing reactions at the 2-position are suppressed by using a bulky base (DBU) to direct methylation to the 5-position.
- Piperazine Hydrolysis: Moisture-sensitive steps are conducted under nitrogen atmosphere with molecular sieves.
- Ketone Oxidation: Over-oxidation to carboxylic acid is prevented by strict temperature control (<5°C during acylation).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling piperazine derivatives to thienopyrimidine scaffolds. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and toluene for cyclization reactions .
- Purification : Crystallization from DMF or ethanol yields high-purity products, as demonstrated in analogous thienopyrimidine syntheses .
- Catalysis : Palladium-catalyzed reductive cyclization may enhance efficiency, though specific protocols require optimization .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the piperazine and thienopyrimidine moieties. For example, aromatic protons in the 4-methoxyphenyl group resonate at δ 6.8–7.2 ppm .
- Elemental Analysis : Validate empirical formulas with ≤0.3% deviation between calculated and observed values (e.g., C, H, N percentages) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Emergency Measures : In case of inhalation, move to fresh air and consult a physician. For spills, neutralize with inert absorbents (e.g., vermiculite) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxyphenyl or phenylpiperazine groups to assess effects on receptor binding. For example, replacing methoxy with hydroxy groups alters hydrophilicity and hydrogen-bonding capacity .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays. Compare IC values to identify potency trends .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, dipole moments) with activity .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure consistency by testing under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Control Variables : Assess batch-to-batch purity differences via HPLC (>95% purity required) .
- Mechanistic Studies : Use knock-out models or isoform-specific inhibitors to confirm target engagement .
Q. What computational strategies are effective for predicting pharmacological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT) due to the compound’s piperazine motifs .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using Schrödinger’s Phase .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. How can solvent polarity influence excited-state dipole moments in photophysical studies?
- Methodological Answer :
- Solvatochromic Shifts : Measure UV-Vis spectra in solvents of varying polarity (e.g., ethanol, acetonitrile). Calculate dipole moments using Lippert-Mataga equations .
- Theoretical Validation : Compare experimental results with DFT calculations (e.g., B3LYP/6-31G* level) to validate electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
